

# Application Notes and Protocols for ALK4290 Dihydrochloride in In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

ALK4290 dihydrochloride, also known as AKST4290, is a potent and selective small molecule antagonist of the C-C chemokine receptor type 3 (CCR3). CCR3 and its ligands, such as eotaxin (CCL11), are key players in inflammatory pathways and have been implicated in the pathogenesis of various diseases, including age-related macular degeneration (AMD) and other inflammatory conditions.[1][2][3] In preclinical and clinical research, ALK4290 is investigated for its therapeutic potential to mitigate inflammation and angiogenesis.[4][5][6] These application notes provide a summary of reported in vivo doses and detailed protocols for experimental studies.

### **Data Presentation**

Table 1: Summary of ALK4290 Dihydrochloride and Other CCR3 Antagonists in In Vivo Preclinical Studies



| Compoun<br>d              | Species                                 | Model                                                         | Dose                                     | Route of<br>Administr<br>ation | Frequenc<br>y          | Referenc<br>e |
|---------------------------|-----------------------------------------|---------------------------------------------------------------|------------------------------------------|--------------------------------|------------------------|---------------|
| ALK4290<br>(AKST429<br>0) | Mouse<br>(C57BL/6)                      | Pharmacok inetics & Biodistribut ion                          | 10 mg/kg                                 | Oral                           | Single<br>Dose         | [7]           |
| ALK4290<br>(AKST429<br>0) | Mouse<br>(C57BL/6,<br>Balb/c)           | Pharmacok<br>inetics &<br>Biodistribut<br>ion                 | 30 mg/kg                                 | Oral                           | Single<br>Dose         | [7]           |
| ALK4290<br>(AKST429<br>0) | Mouse                                   | Ocular<br>Inflammati<br>on (NaIO3<br>and MOG<br>models)       | Not<br>Specified                         | Oral                           | Twice Daily            | [6]           |
| GW782415<br>X             | Non- human primate (cynomolg us monkey) | Laser- induced Choroidal Neovascul arization                  | 20 mg/kg                                 | Oral                           | Not<br>Specified       | [1]           |
| GW766994<br>X             | Mouse                                   | Laser- induced and Spontaneo us Choroidal Neovascul arization | Not<br>Specified<br>(Dose-<br>dependent) | Oral                           | Once or<br>Twice Daily | [5]           |

Note: ALK4290 has been investigated in human clinical trials for neovascular AMD at a dose of 400 mg twice daily.[3][4][8]



## **Signaling Pathway**

The binding of eotaxins (CCL11, CCL24, CCL26) to the CCR3 receptor on various immune cells, such as eosinophils and mast cells, and endothelial cells, triggers downstream signaling cascades.[2] This activation promotes cell migration, inflammation, and angiogenesis, processes that are central to the pathology of diseases like neovascular AMD. ALK4290 acts as an antagonist, blocking the binding of these chemokines to CCR3 and thereby inhibiting these pathological processes.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. alzdiscovery.org [alzdiscovery.org]
- 2. CCR3 is a target for age-related macular degeneration diagnosis and therapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkahest Presents Positive Phase 2a Study Results of AKST4290 for Treatment-Naïve Wet AMD - - Modern Optometry [modernod.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel CCR3 Antagonists Are Effective Mono- and Combination Inhibitors of Choroidal Neovascular Growth and Vascular Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. SAFETY AND THERAPEUTIC EFFECTS OF ORALLY ADMINISTERED AKST4290 IN NEWLY DIAGNOSED NEOVASCULAR AGE-RELATED MACULAR DEGENERATION -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for ALK4290 Dihydrochloride in In Vivo Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10860155#alk4290-dihydrochloride-dose-for-in-vivo-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com